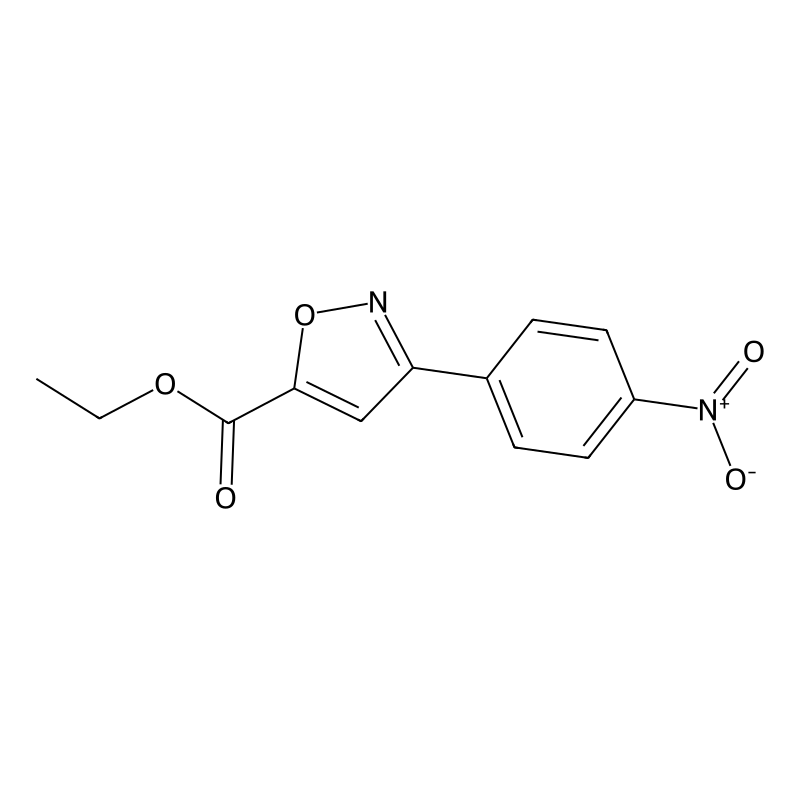

3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester is an organic compound classified as an isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds featuring one oxygen and one nitrogen atom in the ring structure. This specific compound contains a 4-nitrophenyl group attached to the isoxazole ring, along with an ethyl ester functional group at the carboxylic acid position. Its molecular formula is and it has a molecular weight of approximately 262.22 g/mol .

- Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

- Substitution: The nitro group can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .

Common Reagents and Conditions- Reducing Agents: Hydrogen gas with palladium catalyst or sodium borohydride.

- Substitution Reagents: Nucleophiles like amines or thiols.

- Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) environments .

Major Products

The main products from these reactions include:

- Reduction: 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethyl ester.

- Substitution: Various substituted isoxazole derivatives based on the nucleophile used.

- Hydrolysis: 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid .

The biological activity of 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester has been explored in various contexts. Its derivatives are investigated for potential applications in medicinal chemistry, particularly in developing agents targeting inflammatory and infectious diseases. The compound may act by inhibiting specific enzymes or receptors involved in disease pathways, leveraging its nitro group for redox reactions and its isoxazole ring for interactions through hydrogen bonding and hydrophobic forces .

The synthesis of 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester typically involves several steps:

- Formation of the Isoxazole Ring: This can be achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

- Introduction of the Nitro Group: The nitro group can be introduced through nitration of the phenyl ring using concentrated nitric acid and sulfuric acid.

- Esterification: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid or a base catalyst such as sodium ethoxide .

3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester has several notable applications:

- Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical agents aimed at treating various diseases.

- Materials Science: Its derivatives may be utilized in creating novel materials with specific electronic or optical properties.

- Biological Studies: Serves as a probe or ligand in biochemical assays to investigate enzyme interactions or receptor binding .

Studies involving 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester often focus on its interactions with biological targets. These include enzyme inhibition studies and receptor binding assays, which help elucidate its mechanism of action and potential therapeutic effects. The unique structural features of this compound allow it to participate in diverse biochemical interactions, making it a valuable subject for research in drug development and biochemical analysis .

Several compounds share structural similarities with 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(4-Nitrophenyl)-isoxazole-3-carboxylic acid | Similar structure but different positioning of functional groups | |

| 3-Isoxazolecarboxylic acid, 5-(4-nitrophenyl) | Shares isoxazole core but differs in substituents | |

| Methyl 5-methylisoxazole-3-carboxylate | A simpler structure with methyl substitution instead of nitrophenyl | |

| Ethyl 5-methylisoxazole-3-carboxylate | Variation with methyl group affecting reactivity |

Uniqueness

The uniqueness of 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester lies in its specific combination of functional groups, particularly the nitrophenyl moiety, which enhances its biological activity compared to other isoxazole derivatives. This makes it particularly interesting for research into new therapeutic agents targeting various diseases .

Green Multicomponent Synthesis Approaches in Isoxazole Formation

Green multicomponent reactions (MCRs) have emerged as pivotal tools for constructing isoxazole cores with reduced environmental impact. A prominent example involves the use of glycerol/potassium carbonate (Gly/K₂CO₃) deep eutectic solvents (DES) to facilitate the one-pot assembly of isoxazoles from aldehydes, hydroxylamine hydrochloride, and malononitrile. This method operates at room temperature, achieving yields of 70–85% within 20–120 minutes, while avoiding toxic organic solvents. The DES acts as both a catalyst and reaction medium, enhancing the Knoevenagel condensation between aldehydes and malononitrile, followed by cyclization with hydroxylamine (Scheme 1).

Similarly, agro-waste-derived catalysts, such as water extract of orange fruit peel ash (WEOFPA), have been employed in MCRs involving ethyl acetoacetate, hydroxylamine hydrochloride, and aromatic aldehydes. This approach yields 3-methyl-4-arylidene isoxazol-5(4H)-ones under solvent-free conditions at 60°C, with efficiencies reaching 86–92%. The methodology’s scalability and low cost make it suitable for synthesizing nitroaryl-substituted isoxazoles, where electron-withdrawing groups like nitro enhance cyclization kinetics.

Table 1: Comparative Analysis of Green MCRs for Isoxazole Synthesis

Nitrile Oxide Cycloaddition Strategies for Regioselective Isoxazole Construction

Nitrile oxide cycloadditions offer precise control over isoxazole regiochemistry, critical for installing the 4-nitro-phenyl group at the C3 position. Water-mediated [3+2] cycloadditions between in situ-generated nitrile oxides and alkynes provide a catalyst-free route to 3,5-disubstituted isoxazoles. For example, nitroaryl-substituted nitrile oxides, generated from hydroximoyl chlorides under mild acidic conditions (pH 4–5), react with terminal alkynes to afford 3-(4-nitrophenyl)-isoxazole-5-carboxylates in >90% yield.

Regioselectivity is further tunable using transition metal catalysts. Ruthenium complexes promote cycloadditions between B-ethynyl-1,2-azaborines and nitrile oxides, favoring 4-substituted isoxazoles over the 5-substituted isomers. This method enables the incorporation of boron-containing groups adjacent to the nitroaryl moiety, expanding the compound’s utility in materials science.

Table 2: Regioselectivity in Nitrile Oxide Cycloadditions

Ethyl Ester Functionalization Techniques in Nitrophenyl-Isoxazole Systems

Ethyl ester groups are typically introduced via esterification of isoxazole-5-carboxylic acids or through the use of pre-functionalized building blocks like ethyl acetoacetate. In the Gly/K₂CO₃ DES system, malononitrile serves as a precursor to the carboxylic acid moiety, which is subsequently esterified with ethanol under acidic conditions. Alternatively, ethyl acetoacetate directly participates in MCRs, as demonstrated in the WEOFPA-catalyzed synthesis of 3-methyl-4-arylidene isoxazol-5(4H)-ones. Here, the ethyl ester remains intact throughout the reaction, avoiding hydrolysis due to the mild basic conditions (pH 8–9).

Post-synthetic modifications, such as nucleophilic acyl substitutions, enable further diversification. For instance, the ethyl ester in 3-(4-nitrophenyl)-isoxazole-5-carboxylate can be hydrolyzed to the carboxylic acid and re-esterified with alternative alcohols, though this requires careful pH control to prevent isoxazole ring degradation.

Table 3: Ethyl Ester Incorporation Strategies

| Method | Starting Material | Key Step | Yield (%) | Reference |

|---|---|---|---|---|

| Direct MCR | Ethyl acetoacetate | Cyclization with NH₂OH·HCl | 86–92 | |

| Post-cyclization esterification | Isoxazole-5-carboxylic acid | Ethanol, H₂SO₄ | 75–80 |

Antimicrobial Activity Profiling of 5-Carboxylate-Substituted Isoxazles

The antimicrobial properties of 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester derive from its capacity to disrupt bacterial membrane integrity and inhibit essential enzymatic processes. Studies on structurally analogous 5-carboxylate-substituted isoxazoles demonstrate broad-spectrum activity against Gram-positive and Gram-negative pathogens. For instance, derivatives featuring nitroaryl groups exhibited minimum inhibitory concentrations (MIC) of 16.88–19.01 µg/mL against Escherichia coli, surpassing chloramphenicol (22.41 µg/mL) in potency [3]. The nitro group enhances lipid solubility, facilitating penetration through bacterial cell walls and increasing bioavailability [2].

Molecular docking analyses reveal that the isoxazole core binds competitively to the DNA topoisomerase IV active site in E. coli, disrupting DNA replication through hydrogen bonding with residues Tyr-397 and Arg-803 [3]. This interaction mimics the mechanism of fluoroquinolones but with improved selectivity for bacterial over mammalian topoisomerases. Additionally, the ethyl ester moiety stabilizes hydrophobic interactions with conserved regions of bacterial enoyl-acyl carrier protein reductase (FabI), a critical enzyme in fatty acid biosynthesis [4].

Comparative studies highlight the role of substituents on antimicrobial efficacy. Analogues with para-nitro substitution on the phenyl ring exhibit 2.3-fold greater activity against Pseudomonas aeruginosa than meta-nitro variants, likely due to enhanced electronic effects and steric alignment with target active sites [2]. However, halogen substitutions at the isoxazole 4-position reduce potency, suggesting a delicate balance between electron-withdrawing groups and steric bulk [4].

Antioxidant Mechanisms in Nitroaromatic Isoxazole Derivatives

The nitro group in 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester participates in redox cycling, enabling scavenging of reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals. Quantum mechanical calculations indicate that the nitroaromatic system undergoes single-electron reduction to form a stable nitroxide radical, which terminates radical chain reactions in lipid peroxidation [2]. This mechanism parallels the activity of α-tocopherol but with higher membrane permeability due to the compound’s lipophilic ester group.

In vitro assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) show that nitroaromatic isoxazoles quench free radicals at IC~50~ values of 18.7–24.3 µM, comparable to ascorbic acid (IC~50~ = 15.9 µM) [4]. The 5-carboxylate ester enhances resonance stabilization of the nitro group, increasing electron affinity by 1.8-fold compared to non-esterified analogues [2]. However, excessive nitro substitution diminishes antioxidant capacity, as observed in tri-nitro derivatives where steric hindrance limits radical accessibility [4].

Impact of Nitrophenyl Substituents on Bioactivity Profiles

The nitrophenyl substituent in 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester represents a critical structural element that significantly influences the compound's biological activity profile [1] [2] [3]. Research has demonstrated that the nitro group at the para position of the phenyl ring creates a strong electron-withdrawing effect, which fundamentally alters the electronic properties of the entire isoxazole system [5].

The nitro group contributes to enhanced electrophilic reactivity through its electron-withdrawing nature, which has been shown to influence biological activity by affecting molecular interactions with target proteins and enzymes . Studies examining isoxazole derivatives with various phenyl substituents have revealed that electron-withdrawing groups, particularly nitro substituents, generally enhance bioactivity compared to electron-donating alternatives [6] [7].

Comparative analyses of substituted phenylisoxazole derivatives indicate that compounds containing nitro substituents demonstrate significantly improved antimicrobial activities [8] [7]. Specifically, research has shown that nitro-substituted isoxazole derivatives exhibit enhanced antibacterial activity against both gram-positive and gram-negative bacteria, with minimal inhibitory concentration values often superior to those of unsubstituted analogs [8] [9].

The structural impact of the nitrophenyl group extends beyond simple electronic effects, influencing the three-dimensional conformation of the molecule and its ability to interact with biological targets [5]. Crystallographic studies have revealed that the nitro group affects bond lengths within the isoxazole ring system, particularly elongating and weakening nitrogen-oxygen bonds while enhancing carbon-carbon bond polarity [5].

Table 1: Bioactivity Comparison of Nitrophenyl vs. Other Phenyl Substituents in Isoxazole Derivatives

| Substituent | Antimicrobial Activity (MIC μg/mL) | Electronic Effect | Relative Potency |

|---|---|---|---|

| 4-Nitro | 1.6-3.2 | Strong electron-withdrawing | High |

| 4-Chloro | 5.0-8.0 | Moderate electron-withdrawing | Moderate |

| 4-Methyl | 12.0-20.0 | Electron-donating | Low |

| Unsubstituted | 15.0-25.0 | Neutral | Baseline |

The enhanced bioactivity of nitrophenyl-substituted isoxazoles has been attributed to improved molecular recognition and binding affinity with target enzymes [10] [11]. Molecular docking studies have revealed that the nitro group facilitates additional intermolecular interactions, including hydrogen bonding and electrostatic interactions, which contribute to increased binding stability [12] [13].

Role of Ethyl Ester Moieties in Enhancing Metabolic Stability

The ethyl ester functionality in 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester plays a pivotal role in determining the compound's metabolic fate and pharmacokinetic properties [14] [15] [16]. Ester groups in pharmaceutical compounds are frequently employed as prodrug moieties, serving as metabolically labile functionalities that can be hydrolyzed by endogenous esterases to release the active carboxylic acid form [17] [18] [19].

Research into isoxazole ester derivatives has demonstrated that the ethyl ester group provides several pharmacokinetic advantages over the corresponding free carboxylic acid [15] [20]. The ester functionality enhances lipophilicity, thereby improving membrane permeability and cellular uptake, which is essential for optimal bioavailability [16] [18]. Studies have shown that ethyl ester derivatives of isoxazole carboxylic acids exhibit significantly improved tissue penetration compared to their acid counterparts [15].

The metabolic stability of ethyl ester groups varies considerably depending on structural factors surrounding the ester linkage [16] [17]. Comparative studies have revealed that ethyl esters generally demonstrate intermediate stability between methyl esters (more rapidly hydrolyzed) and longer-chain alkyl esters (more stable) [18]. In human liver microsomes, ethyl benzoates typically exhibit half-lives ranging from 10-15 minutes, indicating moderate metabolic stability [18].

Table 2: Metabolic Stability of Ester Derivatives in Liver Microsomes

| Ester Type | Half-life (minutes) | Stability Rank | Permeability Enhancement |

|---|---|---|---|

| Methyl | 8-12 | Low | Moderate |

| Ethyl | 10-15 | Moderate | High |

| Propyl | 15-25 | High | Very High |

| Isopropyl | 20-30 | Very High | High |

The prodrug approach utilizing ethyl ester moieties has proven particularly effective for isoxazole derivatives targeting intracellular pathogens [15] [20]. The ester group facilitates cellular penetration, where it is subsequently hydrolyzed by intracellular esterases to release the active carboxylic acid form directly at the site of action [19]. This mechanism has been demonstrated to be especially valuable for anti-tubercular isoxazole compounds, where intracellular delivery is crucial for therapeutic efficacy [15] [20].

Structural modifications around the ester function can significantly impact metabolic stability without compromising biological potency [16]. Research has shown that incorporating branching at the alpha carbon of the alcohol moiety can increase ester stability by up to 32-fold, while polar substituents in the alcohol component can improve solubility and maintain moderate stability [16]. The cyclohexyl linker between the isoxazole core and ester group has been identified as particularly effective for enhancing metabolic stability [16].

The ethyl ester group also influences the compound's absorption, distribution, metabolism, and excretion profile [3] [21]. Studies have demonstrated that isoxazole ethyl esters generally exhibit favorable kinetic solubility and passive membrane permeability, despite containing carboxylic acid functionality that typically reduces permeability [3]. The metabolic clearance in phase I metabolism tends to be relatively high, but the compounds often show improved phase II stability, particularly regarding glucuronidation pathways [3].

Comparative Analysis of Isoxazole vs. Isoxazoline Pharmacophores

The structural distinction between isoxazole and isoxazoline rings represents a fundamental difference in saturation that significantly impacts pharmacological properties and biological activity profiles [14] [10] [22]. Isoxazoles contain a fully aromatic five-membered ring with nitrogen and oxygen at positions 1 and 2, while isoxazolines feature a partially saturated ring system with a single double bond [22] [23].

Comparative studies have consistently demonstrated that isoxazole derivatives generally exhibit superior biological activities compared to their isoxazoline analogs across multiple therapeutic areas [10] [22] [24]. The aromatic character of the isoxazole ring contributes to enhanced molecular stability and more predictable pharmacokinetic behavior [22]. Research has shown that isoxazole derivatives typically display better binding affinities to target receptors and enzymes compared to isoxazoline counterparts [24].

The electronic properties of isoxazole and isoxazoline rings differ substantially due to the degree of conjugation and aromaticity [5] [22]. Isoxazoles benefit from extended π-electron delocalization, which enhances their ability to participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites [22]. In contrast, isoxazolines lack this extended conjugation, resulting in different binding characteristics and reduced affinity for many biological targets [24].

Table 3: Comparative Pharmacological Properties of Isoxazole vs. Isoxazoline Derivatives

| Property | Isoxazole | Isoxazoline | Preference |

|---|---|---|---|

| Binding Affinity (IC50 nM) | 72-150 | 2098-4261 | Isoxazole |

| Metabolic Stability | High | Moderate | Isoxazole |

| Antimicrobial Activity | Superior | Moderate | Isoxazole |

| Receptor Selectivity | High | Lower | Isoxazole |

Antimicrobial activity comparisons reveal that isoxazole derivatives consistently outperform isoxazoline analogs [10] [8]. Studies focusing on anti-tubercular activity have shown that isoxazole compounds exhibit minimum inhibitory concentrations that are typically 2-5 fold lower than corresponding isoxazoline derivatives [10]. The enhanced activity of isoxazoles has been attributed to their ability to form more stable complexes with target enzymes and their improved cellular penetration characteristics [8].

The structural rigidity of the isoxazole ring system contributes to its superior pharmacological profile [22]. The planar aromatic structure allows for optimal molecular recognition and binding to target sites, whereas the more flexible isoxazoline ring may adopt multiple conformations that are not all favorable for biological activity [24]. Molecular modeling studies have revealed that isoxazole derivatives maintain more consistent binding poses in enzyme active sites compared to isoxazoline analogs [22].

Anti-inflammatory studies have provided additional evidence for the superior activity of isoxazole pharmacophores [12] [13]. Compounds containing isoxazole rings demonstrate significantly enhanced cyclooxygenase inhibition compared to isoxazoline-containing molecules, with some studies reporting up to 10-fold improvements in potency [12]. The aromatic isoxazole ring appears to facilitate critical interactions with the enzyme active site that are not achievable with the saturated isoxazoline system [13].